3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
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Overview
Description
3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one: is a synthetic organic compound with the molecular formula C10H8BrClFNO. It is a pyrrolidinone derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring.
Mechanism of Action
Target of action
The compound “3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinone derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical pathways
Depending on its target, “this compound” could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure and the route of administration. Pyrrolidinone derivatives, in general, are known for their good bioavailability .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cells or tissues where it exerts its effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and 3-bromopropionyl chloride.
Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes acylation with 3-bromopropionyl chloride to form an intermediate compound.
Cyclization: The intermediate then undergoes cyclization to form the pyrrolidinone ring, resulting in the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can yield oxo derivatives.
Reduction Products: Reduction can yield hydro derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Biology and Medicine:
Pharmacological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: It is explored as a scaffold for designing new therapeutic agents.
Industry:
Chemical Industry: It is used in the production of specialty chemicals and advanced materials.
Pharmaceutical Industry: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Comparison with Similar Compounds
- 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one
Comparison:
- Structural Differences: The presence and position of halogen atoms (chlorine and fluorine) on the phenyl ring differentiate these compounds.
- Chemical Properties: These structural differences can influence the compound’s reactivity, stability, and solubility.
- Biological Activity: Variations in halogen substitution can affect the compound’s biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
3-bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNRSYXEFCNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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